Hederacoside C
Overview
Description
Mechanism of Action
Target of Action
Hederacoside C (HSC) is a bioactive saponin extracted from the leaves of Hedera helix . It primarily targets the S100A9 protein and the MAPK/NF-κB signaling pathway . S100A9 is involved in the degranulation of neutrophils, which plays a crucial role in inflammation . The MAPK/NF-κB pathway is a key player in the regulation of immune responses and inflammation .
Mode of Action
HSC interacts with its targets to modulate inflammation. It inhibits the activation of the MAPK/NF-κB signaling pathway, preventing LPS-induced TLR4 dimerization and MyD88 recruitment . HSC also suppresses the expression of S100A9 and its downstream genes, including TLR4, MAPK, and NF-κB axes in the colon . This interaction results in the attenuation of inflammation.
Biochemical Pathways
HSC affects several biochemical pathways. It significantly inhibits the activation of the MAPK/NF-κB signaling pathway, a key player in immune responses and inflammation . HSC also suppresses the expression of S100A9, a protein involved in neutrophil degranulation . By moderating these pathways, HSC can alleviate inflammation and restore impaired intestinal barriers .
Pharmacokinetics
HSC is quickly absorbed in the gastrointestinal tract . It has a low bioavailability, which may limit its clinical application .
Result of Action
The action of HSC results in several molecular and cellular effects. It significantly alleviates inflammation by inhibiting pro-inflammatory cytokine production and apoptosis of colonic epithelial cells . HSC also partially restores colonic epithelial cell proliferation . Notably, it attenuates neutrophil recruitment and degranulation, as well as S100A9 release, both in vitro and in vivo . Furthermore, HSC promotes the expression of tight junction proteins and repairs the epithelial barrier via inhibiting S100A9 .
Action Environment
The action, efficacy, and stability of HSC can be influenced by various environmental factors. For instance, the presence of other compounds in the gut can affect the absorption and bioavailability of HSC . Additionally, the inflammatory state of the body, such as in conditions like colitis, can influence the effectiveness of HSC . More research is needed to fully understand how these and other environmental factors influence the action of HSC.
Biochemical Analysis
Biochemical Properties
Hederacoside C has been shown to interact with various enzymes and proteins. It mediates inflammation by inhibiting the activation of MAPK/NF-κB and its downstream signaling pathway . It also inhibits the expressions of IL-6, IL-1β, and TNF-α and enhances the IL-10 by downregulating and upregulating their relevant genes, respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In human intestinal epithelial Caco-2 cells, it significantly inhibits the activation of MAPK/NF-κB and its downstream signaling pathways . It also has anti-inflammatory effects on RAW 264.7 cells stimulated by Staphylococcus aureus .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It prevents LPS-induced TLR4 dimerization and MyD88 recruitment in vitro . It also suppresses the expression of S100A9 and its downstream genes including TLR4, MAPK, and NF-κB axes in colon .
Temporal Effects in Laboratory Settings
This compound shows changes in its effects over time in laboratory settings. It is quickly absorbed in the gastrointestinal tract with a short elimination half-life .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown that this compound (0.625, 1.25, 2.5 mg/kg, intraperitoneally injected for 7 consecutive days) can alleviate TNBS-induced enteritis .
Metabolic Pathways
It has been shown to inhibit the activation of MAPK/NF-κB and its downstream signaling pathway .
Transport and Distribution
It is known that this compound is a soluble endoplasmic reticulum localized protein .
Subcellular Localization
It is known that this compound is a soluble endoplasmic reticulum localized protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hederacoside C typically involves extraction from the leaves of Hedera helix. The extraction process includes the use of solvents such as ethanol or methanol. The leaves are first dried and then subjected to solvent extraction, followed by purification using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) .
Industrial Production Methods: In an industrial setting, the extraction process is scaled up using large extraction tanks and industrial-grade solvents. The crude extract is then purified using large-scale chromatographic columns. The final product is obtained after several rounds of purification to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Hederacoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the compound, leading to the formation of different oxidation products.
Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of this compound
Major Products: The major products formed from these reactions include various glycosides and aglycones, which can have different pharmacological properties .
Scientific Research Applications
Hederacoside C has a wide range of scientific research applications:
Comparison with Similar Compounds
Hederagenin: Another triterpenoid saponin found in Hedera helix with similar pharmacological properties.
Alpha-Hederin: Known for its spasmolytic and expectorant actions.
Hederasaponin B: Another saponin with anti-inflammatory and antimicrobial properties.
Uniqueness: Hederacoside C is unique due to its multi-target pharmacological profile, making it a versatile compound in both medicinal and industrial applications. Its ability to modulate multiple signaling pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHDIBJJJRNDSX-MCGLQMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317445 | |
Record name | Hederacoside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14216-03-6 | |
Record name | Hederacoside C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14216-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kalopanaxsaponin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hederacoside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KALOPANAXSAPONIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2608B2L1BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: [] Yes, research suggests that Hederacoside C can ameliorate colitis, an inflammatory bowel disease, by restoring the integrity of the intestinal barrier. This effect is linked to the compound's ability to moderate S100A9/MAPK signaling and suppress neutrophil recruitment and activation, both key processes in inflammatory responses.
ANone: The molecular formula of this compound is C42H66O14, and its molecular weight is 794.96 g/mol.
A: [] Yes, molecular docking simulations have been utilized to understand the interaction between this compound and the Lotus japonicus GSK3β/SHAGGY-like kinase (LjSK1), revealing its potential as a molecular target for developing small molecule modulators for crop protection.
A: [, , ] Structural variations significantly impact the biological activities of Hedera helix saponins. For instance, α-hederin, the aglycone of this compound, inhibits β2-adrenergic receptor internalization, while this compound itself does not. Similarly, glycyrrhizic acid, another saponin, exhibits a stronger ability to enhance the susceptibility of vancomycin-resistant enterococci to antibiotics compared to other tested saponins like α-hederin, this compound, and primulic acid 1. These findings highlight the importance of specific structural moieties for target binding and biological activity.
A: [] Researchers have investigated the formulation of this compound into topical dosage forms, including microemulsions, gels, and ointments. The study aimed to assess the in vitro and ex vivo permeation of the compound from these formulations, indicating efforts towards optimizing its delivery and therapeutic application.
A: [] A process has been patented for preparing a storage-stable ivy leaf extract containing this compound and α-hederin. This process involves treating dried ivy leaves with hot water steam before extraction, suggesting the importance of controlled processing conditions for preserving the stability of these compounds in herbal preparations.
A: [] Research suggests that the pharmacokinetic profile of this compound can vary depending on its formulation. When administered orally as a pure compound, ivy extract, or a specific botanical drug (AG NPP709), differences in the concentration-time profiles of this compound were observed, indicating the influence of formulation on its absorption and/or metabolism.
A: [] In vitro studies on cervix epithelial tumor cells and normal fibroblasts have demonstrated the antiproliferative activity of α-hederin and hederagenin, both present in Hedera helix. While α-hederin exhibited biocompatibility with normal fibroblasts at lower concentrations, both saponins effectively inhibited the growth of tumor cells at higher concentrations, suggesting potential anti-cancer properties.
A: [] Yes, a study investigating the effects of a mixture of ivy leaf extract and Coptidis rhizome on patients with chronic bronchitis and bronchiectasis found significant improvements in respiratory symptoms. This suggests the potential therapeutic benefit of Hedera helix extract, although further research is needed to elucidate the specific contributions of individual compounds like this compound.
ANone: Several analytical techniques are employed for the analysis of this compound:
A: [, , ] Validation of analytical methods, particularly HPLC methods, for quantifying this compound usually involves assessing parameters such as:
A: [] Research suggests that Hedera helix saponins, particularly soyasaponin I and β-escin, can synergize the insecticidal activity of pea peptides against stored-product insects. This finding highlights the potential for these compounds to be utilized in crop protection strategies, demonstrating their relevance beyond traditional medicinal applications.
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